4-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
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Overview
Description
4-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Ethenyl Group: The benzimidazole core is then reacted with an appropriate aldehyde to introduce the ethenyl group.
Formation of the Pyrrole Ring: The next step involves the formation of the pyrrole ring through a cyclization reaction.
Sulfonamide Formation: Finally, the sulfonamide group is introduced via a reaction with sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced cyano derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
4-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity . The cyano and sulfonamide groups may also contribute to its biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2-(1-benzyl-2-methyl-1H-benzimidazol-5-ylimino)-3-(substituted)-thiazolidines-4-ones: Known for their antitumor potential.
3-(2-methyl-1H-benzimidazol-5-yl)-2-substituted-thiazolidines-4-ones: Evaluated for their antiviral properties.
Uniqueness
What sets 4-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide apart is its unique combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-14-4-9-21-22(10-14)27-23(26-21)18(13-24)12-17-11-15(2)28(16(17)3)19-5-7-20(8-6-19)31(25,29)30/h4-12H,1-3H3,(H,26,27)(H2,25,29,30)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSCVLEHKVIGB-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)S(=O)(=O)N)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)S(=O)(=O)N)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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